2-Bromo-4-chloro-5-cyanobenzoic acid
Description
2-Bromo-4-chloro-5-cyanobenzoic acid is a halogenated and cyanated benzoic acid derivative with the molecular formula C₈H₃BrClNO₂. Its structure features a bromine atom at position 2, a chlorine atom at position 4, a cyano group at position 5, and a carboxylic acid group at position 1 of the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its functional groups. The electron-withdrawing nature of the halogens and cyano group enhances its acidity and facilitates further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions .
Properties
Molecular Formula |
C8H3BrClNO2 |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13) |
InChI Key |
HLQWPYFNXGDIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloro-2-cyanobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar bromination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-Bromo-4-chloro-5-aminobenzoic acid.
Oxidation: Formation of 2-Bromo-4-chloro-5-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-4-chloro-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the cyano group can enhance its binding affinity to target proteins, while the bromine and chlorine atoms can influence its reactivity and stability .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Estimated pKa values based on substituent electronic effects.
Key Observations:
Acidity: The presence of electron-withdrawing groups (EWGs) like Br, Cl, and CN in this compound significantly lowers its pKa (~1.8) compared to analogs with fewer EWGs. For example, 5-bromo-2-chlorobenzoic acid (pKa ~2.3) lacks the cyano group, resulting in weaker acidity .
Solubility: The cyano group reduces aqueous solubility (<1 mg/mL) due to increased hydrophobicity. In contrast, amino-substituted analogs (e.g., 2-amino-4-bromo-5-fluorobenzoic acid) exhibit higher solubility in polar solvents like DMSO .
Reactivity: The cyano group enables unique reactivity, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, which are absent in compounds like 2-bromo-4-fluoro-5-methylbenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
